N'-(4-methylbenzenesulfonyl)furan-2-carbohydrazide
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Overview
Description
N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide is a chemical compound with the molecular formula C12H12N2O4S. It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted furan-2-carbohydrazide derivatives.
Scientific Research Applications
N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methylbenzenesulfonyl)-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide
- N’-(2-furfurylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
Uniqueness
N’-(4-methylbenzenesulfonyl)furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a sulfonyl hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonylfuran-2-carbohydrazide |
InChI |
InChI=1S/C12H12N2O4S/c1-9-4-6-10(7-5-9)19(16,17)14-13-12(15)11-3-2-8-18-11/h2-8,14H,1H3,(H,13,15) |
InChI Key |
ADWSDEUNFBPVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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